4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid
Description
4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid (CAS: 1451393-58-0) is a halogenated phenylboronic acid derivative with the molecular formula C₇H₇BClFO₃ and a molecular weight of 204.39 g/mol . Its structure features a phenyl ring substituted with chlorine (position 4), fluorine (position 2), and a hydroxymethyl group (position 3), making it a multifunctional intermediate in organic synthesis. The compound is typically sold as a solid with ≥95% purity .
Properties
IUPAC Name |
[4-chloro-2-fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,11-13H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOWATBVHQAGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)CO)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185487 | |
| Record name | Boronic acid, B-[4-chloro-2-fluoro-3-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-58-0 | |
| Record name | Boronic acid, B-[4-chloro-2-fluoro-3-(hydroxymethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-chloro-2-fluoro-3-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2. The reaction mixture is heated to around 80-100°C for several hours to yield the desired boronic acid .
Industrial Production Methods
Industrial production of 4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: PCC, KMnO4
Solvents: Toluene, THF (Tetrahydrofuran), DMF (Dimethylformamide)
Major Products
Cross-Coupling Products: Biaryl compounds
Oxidation Products: Aldehydes, carboxylic acids
Substitution Products: Various functionalized phenylboronic acids
Scientific Research Applications
4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the biaryl product and regenerate the palladium catalyst . In biological systems, the boronic acid group can interact with enzymes and proteins, inhibiting their activity by forming reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their differences are summarized below:
Key Observations:
- Electron Effects : The trifluoromethyl group in 4-Chloro-3-(trifluoromethyl)phenylboronic acid (CAS: 32247-96-4) significantly increases electron-withdrawing character compared to the hydroxymethyl group in the target compound, enhancing reactivity in palladium-catalyzed reactions .
- Solubility : The hydroxymethyl group in the target compound improves aqueous solubility relative to methyl- or methoxy-substituted analogs (e.g., 3-Chloro-5-methylphenylboronic acid) .
- Bioactivity: Fluoro and chloro substituents in the target compound may enhance herbicidal activity, as seen in structurally related agrochemicals like 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid .
Reactivity in Cross-Coupling Reactions
Phenylboronic acids are critical in Suzuki-Miyaura couplings. Substituent positions and electronic properties influence reaction efficiency:
- Hydroxymethyl vs. Trifluoromethyl : The trifluoromethyl group (in 32247-96-4) accelerates coupling due to strong electron withdrawal, whereas the hydroxymethyl group (target compound) offers hydrogen-bonding interactions that stabilize transition states .
- Methoxy vs. Hydroxymethyl : Methoxy-substituted analogs (e.g., 2-Fluoro-3-methoxyphenylboronic acid) exhibit lower acidity (pKa ~10) compared to hydroxymethyl derivatives (pKa ~8–9), affecting reaction rates under basic conditions .
Stability and Commercial Availability
- The target compound has been discontinued by some suppliers (e.g., CymitQuimica) , likely due to challenges in stabilizing the hydroxymethyl group, which is prone to oxidation. In contrast, analogs like 4-Chloro-3-(trifluoromethyl)phenylboronic acid remain widely available .
Biological Activity
4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid (C7H7BClFO3) is a member of the arylboronic acid class, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic uses, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a phenyl ring with three substituents: a hydroxymethyl group, a chlorine atom, and a fluorine atom. The presence of the boronic acid functional group enhances its reactivity and ability to form complexes with biological molecules.
Enzyme Inhibition
Research indicates that 4-chloro-2-fluoro-3-hydroxymethylphenylboronic acid functions as an inhibitor for specific enzymes involved in metabolic pathways. Its unique substituents may enhance binding affinity towards target proteins, making it a candidate for pharmacological studies aimed at treating various diseases.
- Mechanism of Action: The compound interacts with biological targets through mechanisms such as oxidative addition and transmetalation, particularly in reactions like the Suzuki-Miyaura coupling, which forms carbon-carbon bonds essential for synthesizing complex organic molecules.
Cellular Effects
The compound has been shown to influence cellular functions by modulating signaling pathways and gene expression. For instance, it can inhibit certain metabolic enzymes, leading to alterations in cellular energy production and utilization .
Case Studies and Experimental Data
A study on related compounds demonstrated varying degrees of potency based on structural modifications. For example, chloro-substituted versions were less potent than their fluoro counterparts, indicating that the specific arrangement of substituents significantly affects biological activity .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | EC50 (μM) | Efficacy (%) |
|---|---|---|
| 4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid | Not specified | Not specified |
| 4-Chloro-2-fluorophenylboronic acid | >10 | - |
| 4-Fluoro-2-hydroxymethylphenylboronic acid | 0.461 | 186 |
This table illustrates that structural variations can lead to significant differences in efficacy and potency.
Synthesis Methods
The synthesis of 4-chloro-2-fluoro-3-hydroxymethylphenylboronic acid can be achieved through several optimized methods. High-purity products exceeding 90% yield have been reported when proper techniques are employed .
Synthesis Overview:
- Starting Materials: Typically involves chlorinated phenols and boron reagents.
- Reagents: Use of n-BuLi for lithiation followed by trimethyl borate.
- Isolation Techniques: Aqueous workup followed by solvent extraction to yield the desired boronic acid.
Applications in Medicinal Chemistry
Due to its ability to interact with enzymes and receptors, this compound holds promise for developing new therapeutics. Its potential applications include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Chloro-2-fluoro-3-hydroxymethylphenylboronic acid?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronic acid group's reactivity with aryl halides. Key steps include:
- Substrate Preparation : Use halogenated precursors (e.g., 3-chloro-2-fluorobenzyl bromide) to introduce substituents.
- Coupling Conditions : Employ Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or DMF at 60–80°C under inert atmosphere. Base selection (e.g., Na₂CO₃) is critical for deprotonation and stabilizing intermediates .
- Hydroxymethylation : Post-coupling oxidation or reduction (e.g., using NaBH₄) to introduce the hydroxymethyl group.
Q. Which analytical techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the hydroxymethyl proton appears as a triplet (~δ 4.5 ppm), while fluorine and chlorine substituents influence aromatic proton splitting patterns .
- IR Spectroscopy : Detect B-O stretching (~1340 cm⁻¹) and hydroxymethyl O-H stretching (~3200–3600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₇H₆BClFO₂: 218.44 g/mol) .
Q. What are the stability considerations during storage?
- Methodological Answer :
- Storage Conditions : Store in amber vials under argon at 2–8°C to prevent boronic acid dehydration or oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis .
- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like boroxines .
Advanced Research Questions
Q. How do chloro and fluoro substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The 2-fluoro and 3-hydroxymethyl groups create steric hindrance, slowing transmetalation in Suzuki reactions. Use bulky ligands (e.g., SPhos) to enhance catalyst turnover .
- Electronic Effects : Chloro (electron-withdrawing) reduces electron density at the boron center, decreasing coupling efficiency. Optimize with electron-rich aryl partners or microwave-assisted heating to accelerate kinetics .
Q. What strategies mitigate steric hindrance in bioconjugation applications?
- Methodological Answer :
- Protecting Groups : Temporarily protect the hydroxymethyl group (e.g., as a TBS ether) during conjugation to biomolecules. Deprotect post-reaction using TBAF .
- Linker Design : Use flexible spacers (e.g., PEG chains) between the boronic acid and target molecules to reduce steric clash .
Q. How does the hydroxymethyl group affect binding affinity in medicinal chemistry?
- Methodological Answer :
- Hydrogen Bonding : The hydroxymethyl group forms H-bonds with biomolecular targets (e.g., serine proteases), enhancing binding specificity. Compare affinity via surface plasmon resonance (SPR) with analogs lacking the hydroxymethyl group .
- Solubility Impact : Hydroxymethyl improves aqueous solubility (logP reduction by ~0.5 units), critical for in vitro assays. Quantify via shake-flask method .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
